![molecular formula C14H10N2O B3823006 3-nitroso-2-phenylindolizine](/img/structure/B3823006.png)
3-nitroso-2-phenylindolizine
Overview
Description
Indolizines, such as 2-phenylindolizine, are nitrogen-containing heterocycles . Nitroso compounds, like the “3-nitroso” group in 3-nitroso-2-phenylindolizine, are characterized by a nitrogen-oxygen combination next to a carbon backbone . They exhibit unique ambiphilic and high reactivity towards nucleophilic, electrophilic, and radical species .
Synthesis Analysis
The synthesis of indolizines has been based on classical methodologies such as Scholtz or Chichibabin reactions . New strategies have been revealed especially within the last ten years, including transition metal-catalyzed reactions and approaches based on oxidative coupling . Nitroso compounds can be synthesized through various reactions, including nitroso Diels–Alder, nitroso ene, and nitrosoaldol reactions .Molecular Structure Analysis
The molecular structure of 3-nitroso-2-phenylindolizine would likely involve a nitrogen-oxygen combination located next to a carbon backbone, characteristic of nitroso compounds . The indolizine part of the molecule would likely have a structure similar to other indolizines .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-nitroso-2-phenylindolizine would likely depend on its specific structure and the properties of similar compounds. Nitroso compounds are known for their unique ambiphilic and high reactivity .Mechanism of Action
Future Directions
properties
IUPAC Name |
3-nitroso-2-phenylindolizine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-15-14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-16(12)14/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKALQAVJDUVQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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